

Spectroscopic Characterization of Thiophene 1,1-Dioxide: An In-depth Technical Guide

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Compound of Interest

Compound Name: Thiophene, 1,1-dioxide

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This technical guide provides a comprehensive overview of the spectroscopic characterization of thiophene 1,1-dioxide, a molecule of significant interest in medicinal chemistry and materials science. This document outlines the key spectroscopic data, detailed experimental protocols, and visual representations of its structural features and analytical workflow.

Core Spectroscopic Data

The spectroscopic data for the parent thiophene 1,1-dioxide is summarized below. These values are critical for the identification and characterization of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data for Thiophene 1,1-Dioxide

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2, H-5	6.93	Triplet	1.8
H-3, H-4	6.47	Triplet	1.8

Table 2: ^{13}C NMR Spectroscopic Data for Thiophene 1,1-Dioxide

Carbon	Chemical Shift (δ , ppm)
C-2, C-5	132.1
C-3, C-4	129.9

Note: NMR data is referenced from the work of Nakayama et al. (2001) in CDCl_3 at -50°C .

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for Thiophene 1,1-Dioxide

Wavenumber (cm^{-1})	Vibrational Mode	Intensity
1314	Asymmetric SO_2 stretch	Strong
1148	Symmetric SO_2 stretch	Strong
3100	C-H stretch	Medium
1530	C=C stretch	Medium

Note: IR data is referenced from the work of Nakayama et al. (2001) as a thin film.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: UV-Vis Absorption Data for Thiophene 1,1-Dioxide

λ_{max} (nm)	Solvent
230	Acetonitrile
275 (shoulder)	Acetonitrile

Note: UV-Vis data is referenced from the work of Nakayama et al. (2001).

Mass Spectrometry (MS)

Table 5: Mass Spectrometry Data for Thiophene 1,1-Dioxide

m/z	Relative Intensity (%)	Assignment
116	100	[M] ⁺
68	85	[M - SO] ⁺
52	60	[C ₄ H ₄] ⁺

Note: Mass spectrometry data is consistent with the molecular weight of thiophene 1,1-dioxide (116.14 g/mol) and shows a characteristic loss of SO.[1][2]

Experimental Protocols

Detailed methodologies are crucial for reproducible spectroscopic analysis. The following protocols are based on standard laboratory practices and information gathered from various sources.[3]

NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of thiophene 1,1-dioxide in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a 5 mm NMR tube. Due to the reactivity of the parent compound, analysis at low temperatures (e.g., -50 °C) is recommended to prevent dimerization.[4]
- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe is ideal.
- **¹H NMR Acquisition:**
 - **Pulse Sequence:** Standard single-pulse sequence (e.g., 'zg30').
 - **Spectral Width:** Approximately 12-16 ppm.
 - **Acquisition Time:** 2-3 seconds.
 - **Relaxation Delay:** 1-5 seconds.
 - **Number of Scans:** 8-16, depending on the sample concentration.

- **^{13}C NMR Acquisition:**
 - Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., 'zgpg30').
 - Spectral Width: Approximately 200-250 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024 or more, as ^{13}C has a low natural abundance.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Thin Film (for liquids or low-melting solids): Place a drop of the neat compound between two KBr or NaCl plates.
 - KBr Pellet (for solids): Grind 1-2 mg of the sample with ~100 mg of dry KBr powder and press into a transparent pellet.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.
 - Acquire a background spectrum of the empty sample compartment or the KBr pellet matrix before running the sample.

- **Data Processing:** The software automatically performs a background subtraction to generate the final transmittance or absorbance spectrum.

UV-Vis Spectroscopy

- **Sample Preparation:** Prepare a dilute solution of thiophene 1,1-dioxide in a UV-transparent solvent (e.g., acetonitrile, ethanol, hexane) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the λ_{max} .
- **Instrumentation:** A dual-beam UV-Vis spectrophotometer.
- **Data Acquisition:**
 - **Wavelength Range:** Typically 200-800 nm.
 - **Scan Speed:** Medium.
 - Use a reference cuvette containing the pure solvent to zero the instrument.
- **Data Processing:** The instrument software will plot absorbance versus wavelength. Identify the wavelength of maximum absorbance (λ_{max}).

Mass Spectrometry (MS)

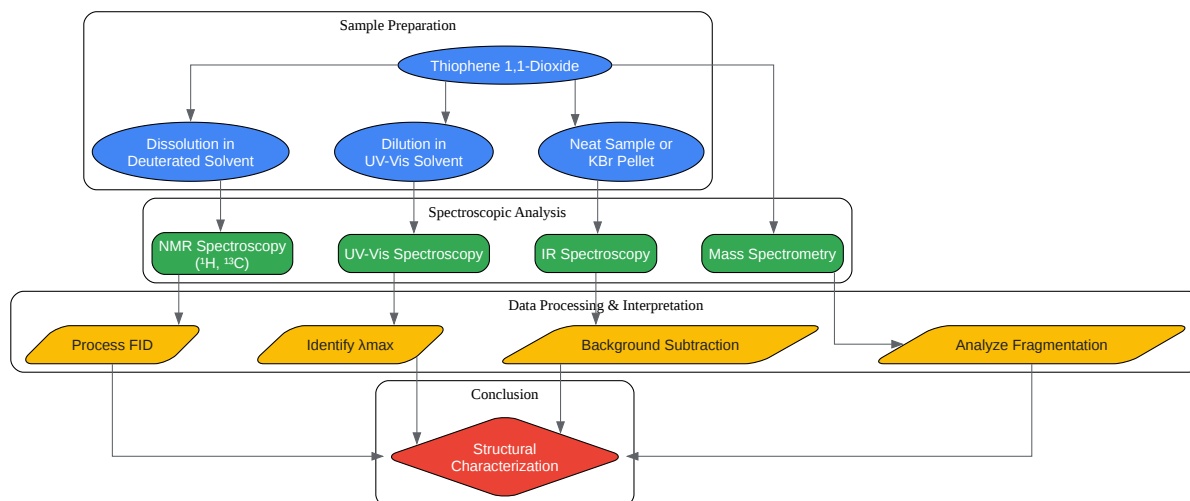
- **Sample Preparation:** Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, direct injection or GC-MS can be used. For non-volatile compounds, techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are employed.
- **Instrumentation:** A mass spectrometer (e.g., quadrupole, time-of-flight, or magnetic sector) with an appropriate ionization source (e.g., electron impact (EI) for volatile compounds).
- **Data Acquisition:**
 - **Ionization Mode:** Electron Ionization (EI) is common for this type of molecule.
 - **Mass Range:** Scan a range appropriate for the expected molecular weight (e.g., m/z 10-300).

- **Data Analysis:** Identify the molecular ion peak (M^+) and analyze the fragmentation pattern to confirm the structure. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a compound like thiophene 1,1-dioxide.



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Caption: General workflow for spectroscopic characterization.

Molecular Structure and Spectroscopic Relevance

The structure of thiophene 1,1-dioxide dictates its spectroscopic properties. The following diagram highlights key structural features.

Caption: Key structural features of thiophene 1,1-dioxide.

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